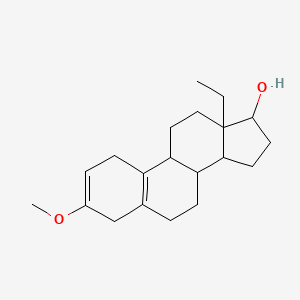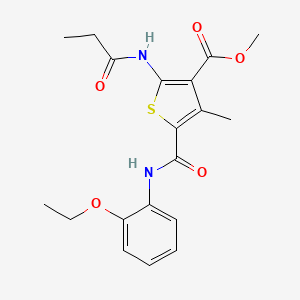
4-Bromo-3-ethoxythiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-ethoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO3S. It belongs to the thiophene family and contains a carboxylic acid functional group. Thiophenes are heterocyclic aromatic compounds that contain a five-membered ring with one sulfur atom. In this case, the bromine substitution occurs at the 4-position, and an ethoxy group is attached to the 3-position of the thiophene ring .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 4-bromo-3-ethoxythiophene-2-carboxylic acid involves several steps. One common synthetic route starts with the reaction of 3-ethoxythiophene with bromine to introduce the bromine substituent. The resulting 3-bromo-3-ethoxythiophene can then undergo carboxylation using carbon dioxide and a suitable base (such as potassium hydroxide) to yield the desired carboxylic acid product.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated to this compound, it can be synthesized in research laboratories or small-scale settings. The availability of commercial quantities may be limited due to its specialized nature.
Analyse Chemischer Reaktionen
4-Bromo-3-ethoxythiophene-2-carboxylic acid can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo substitution reactions with nucleophiles (e.g., amines, alcohols) to form new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene-2-carboxylic acid or reduced to the corresponding tetrahydrothiophene derivative.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Researchers use 4-bromo-3-ethoxythiophene-2-carboxylic acid as a building block for designing novel organic molecules.
Functional Materials: It can serve as a precursor for functional materials, such as conducting polymers or organic semiconductors.
Drug Discovery: Thiophene derivatives are investigated for potential pharmaceutical applications, including antimicrobial and anticancer properties.
Biological Probes: Researchers may modify the compound to create fluorescent probes for biological studies.
Materials Science: Thiophene-based compounds find applications in organic electronics, sensors, and coatings.
Wirkmechanismus
The specific mechanism of action for 4-bromo-3-ethoxythiophene-2-carboxylic acid depends on its derivatives and applications. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While 4-bromo-3-ethoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern, similar compounds include other brominated or ethoxy-substituted thiophenes.
Eigenschaften
Molekularformel |
C7H7BrO3S |
|---|---|
Molekulargewicht |
251.10 g/mol |
IUPAC-Name |
4-bromo-3-ethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO3S/c1-2-11-5-4(8)3-12-6(5)7(9)10/h3H,2H2,1H3,(H,9,10) |
InChI-Schlüssel |
WPJUTFIGWSVYHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(SC=C1Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)





![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)

![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)

![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)

